(E)-N'-(1-(4-(2-(4-cyanophenoxy)ethoxy)phenyl)ethylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
The compound is an organic molecule with a complex structure. It contains a cyanophenoxy group, an ethoxy group, and a phenyl group, all connected by an ethylidene bridge. It also has a 4-methylbenzenesulfonohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyanophenoxy and ethoxy groups would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyanophenoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Nonlinear Optical Properties and Potential Optical Applications
Compounds structurally related to (E)-N'-(1-(4-(2-(4-cyanophenoxy)ethoxy)phenyl)ethylidene)-4-methylbenzenesulfonohydrazide have been synthesized and their nonlinear optical properties investigated. Studies indicate that these compounds exhibit significant third-order nonlinear optical properties, making them potential candidates for applications in optical devices such as optical limiters and optical switches (Naseema et al., 2010).
Corrosion Inhibition
Similar sulfonohydrazide derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness as corrosion inhibitors suggests that this compound might also serve in protecting metals from corrosion, particularly in industries where metal longevity is critical (Ichchou et al., 2019).
Antimicrobial Activities
The synthesis of novel compounds with structures related to the compound has shown promising antimicrobial activities. Such findings suggest potential applications in developing new antimicrobial agents that could be effective against various bacterial and fungal pathogens (Habib et al., 2012).
Catalytic Applications in Organic Synthesis
Research into related sulfonohydrazide compounds has identified them as efficient catalysts in organic synthesis reactions, including alcohol oxidation. This catalytic activity indicates a potential role for this compound in facilitating various organic transformations (Hazra et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(E)-1-[4-[2-(4-cyanophenoxy)ethoxy]phenyl]ethylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-18-3-13-24(14-4-18)32(28,29)27-26-19(2)21-7-11-23(12-8-21)31-16-15-30-22-9-5-20(17-25)6-10-22/h3-14,27H,15-16H2,1-2H3/b26-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWJFHLYQIWLN-LGUFXXKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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